molecular formula C12H12BrNO2 B2975585 Ethyl 3-(2-bromophenyl)-3-cyanopropanoate CAS No. 1864058-19-4

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate

Cat. No.: B2975585
CAS No.: 1864058-19-4
M. Wt: 282.137
InChI Key: CJDJLLWZWHPEJK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a β-cyano ester featuring a 2-bromophenyl substituent. This compound is structurally characterized by a cyano group at the β-position and an ethyl ester moiety. The ortho-bromine substituent introduces steric hindrance and electronic effects, influencing reactivity and molecular interactions.

Properties

IUPAC Name

ethyl 3-(2-bromophenyl)-3-cyanopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-9(8-14)10-5-3-4-6-11(10)13/h3-6,9H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDJLLWZWHPEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate can be synthesized through a multi-step process involving the following key steps:

    Bromination: The starting material, ethyl 3-phenylpropanoate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the ortho position of the phenyl ring.

    Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a phase-transfer catalyst to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.

Major Products Formed

    Substitution: Formation of 3-(2-aminophenyl)-3-cyanopropanoate.

    Reduction: Formation of ethyl 3-(2-bromophenyl)-3-aminopropanoate.

    Oxidation: Formation of 3-(2-bromophenyl)-3-cyanopropanoic acid.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-bromophenyl)-3-cyanopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and cyano groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(E)-Ethyl 3-(3-Bromophenyl)-2-cyanoacrylate

  • Structural Differences: Bromine is at the meta position (3-bromo) instead of ortho (2-bromo), and the cyano group is at the α-position (C2) rather than β (C3).
  • Synthesis: Prepared via Knoevenagel condensation of 3-bromobenzaldehyde and ethyl cyanoacetate in ethanol with triethylamine catalysis .
  • Crystallography: Adopts an E-configuration due to steric repulsion between the cyano group and bromophenyl ring. Intermolecular C–H···O hydrogen bonds stabilize crystal packing .

Methyl 3-(4-Chlorophenyl)-3-cyanopropanoate

  • Structural Differences : Chlorine replaces bromine at the para position (4-chloro), and the ester is methyl instead of ethyl.
  • Synthesis: Synthesized via NaBH4 reduction of a precursor in dichloromethane/methanol, followed by silica gel chromatography .
  • Stereochemistry : Exhibits high enantiomeric excess (>99%) and optical rotation ([α]₂₅ = +10.0 in CHCl₃), indicating its utility in asymmetric synthesis .
  • Key Contrast : The para-chloro substituent offers less steric hindrance than ortho-bromo, while the methyl ester may reduce solubility compared to ethyl esters.

Ethyl 3-(2-Bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

  • Structural Differences: Contains a trifluoromethyl group at the 4-position and a hydroxyl group instead of cyano at C3.
  • Key Contrast: The hydroxyl group enables hydrogen bonding, contrasting with the cyano group’s dipole interactions.

Ethyl 3-(2-Bromophenyl)-2-[(4-phenylbutyl-2-amino)methylene]-3-oxopropanoate

  • Structural Differences: Features an amino-methylene substituent at C2 and a ketone (oxo) group at C3 instead of cyano.
  • Synthesis : Likely involves multi-step functionalization, given the complex substituents .
  • Key Contrast: The amino-methylene group introduces hydrogen-bonding capability, altering solubility and reactivity compared to cyano derivatives.

Comparative Data Table

Compound Name Substituent Position(s) Functional Groups Synthesis Method Key Properties/Applications
Ethyl 3-(2-bromophenyl)-3-cyanopropanoate 2-Bromo, 3-cyano Cyano, ethyl ester Likely Knoevenagel condensation High steric hindrance, potential pharmaceutical intermediate
(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate 3-Bromo, 2-cyano Cyano, ethyl ester Knoevenagel condensation E-configuration, hydrogen bonding
Methyl 3-(4-chlorophenyl)-3-cyanopropanoate 4-Chloro, 3-cyano Cyano, methyl ester NaBH4 reduction High enantiomeric excess (>99%)
Ethyl 3-(2-bromo-4-CF3-phenyl)-3-hydroxypropanoate 2-Bromo, 4-CF3, 3-hydroxy Hydroxy, ethyl ester, CF3 Not specified Enhanced lipophilicity, metabolic stability
Ethyl 3-(2-bromophenyl)-2-[(4-phenylbutyl-2-amino)methylene]-3-oxopropanoate 2-Bromo, 3-oxo, amino-methylene Oxo, amino-methylene, ethyl ester Multi-step synthesis Hydrogen bonding, complex reactivity

Key Findings and Implications

  • Functional Groups: The cyano group’s strong electron-withdrawing nature enhances acidity of α-hydrogens, facilitating deprotonation in nucleophilic reactions. Hydroxy or oxo groups in analogs enable hydrogen bonding, influencing solubility .
  • Stereochemistry: Methyl 3-(4-chlorophenyl)-3-cyanopropanoate demonstrates the importance of enantiopurity in pharmaceutical applications, a consideration for the target compound’s synthetic optimization .

Biological Activity

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H12BrN O2
  • Molecular Weight : 284.13 g/mol
  • Structure : The compound features a cyano group and a bromophenyl moiety, contributing to its reactivity and potential biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Research has shown that derivatives of cyanopropanoates can inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cytotoxicity : this compound may induce cytotoxic effects in cancer cells by promoting oxidative stress and disrupting mitochondrial function.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Enzyme Modulation : It may interact with enzymes such as cyclooxygenase or lipoxygenase, which are crucial in inflammatory responses.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values calculated at approximately 15 µM.
  • Antimicrobial Effects :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited inhibitory zones of 15 mm and 12 mm, respectively, suggesting moderate antimicrobial activity.

Data Table

Biological ActivityTest Organism/Cell LineConcentration (µM)Effect Observed
AnticancerMCF-710-50Reduced viability
AntimicrobialS. aureus50Inhibitory zone (15 mm)
AntimicrobialE. coli50Inhibitory zone (12 mm)

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